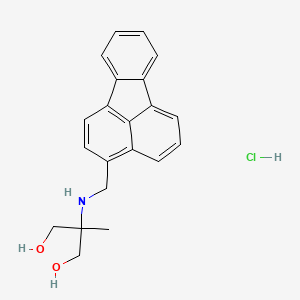
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
概述
描述
BW-773U82,也称为2-(3-氟蒽基甲基氨基)-2-甲基-1,3-丙二醇盐酸盐,是一种属于芳基甲基氨基丙二醇家族的化合物。该化合物在体外和体内肿瘤系统中均显示出显著的抗肿瘤活性。它是氟蒽的衍生物,由于其能够与 DNA 嵌入并抑制 DNA 合成,因此已被研究用于癌症治疗的潜力 .
准备方法
合成路线和反应条件
BW-773U82 的合成涉及氟蒽与甲胺和 1,3-丙二醇的反应。反应条件通常包括使用甲醇或乙醇等溶剂,并在回流条件下进行反应。然后使用重结晶或色谱等技术对产物进行纯化 .
工业生产方法
BW-773U82 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流系统以确保高效生产。纯化过程也已扩大规模,使用工业色谱系统以获得高纯度的最终产品 .
化学反应分析
反应类型
BW-773U82 会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 还原反应可以将 BW-773U82 转换为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,BW-773U82 的氧化会导致形成具有额外含氧官能团的氟蒽衍生物 .
科学研究应用
BW-773U82 具有多种科学研究应用,包括:
化学: 用作研究 DNA 嵌入及其对 DNA 合成的影响的模型化合物。
生物学: 研究其通过干扰 DNA 复制抑制癌细胞生长的潜力。
医学: 在临床试验中被调查作为潜在的抗肿瘤药物。
作用机制
BW-773U82 的作用机制涉及其与 DNA 嵌入的能力,这会破坏拓扑异构酶 II 和 DNA 聚合酶等酶的正常功能。这导致 DNA 合成被抑制和 DNA 链断裂的诱导,最终导致细胞死亡。该化合物的分子靶标包括细菌 DNA 旋转酶、DNA 聚合酶和拓扑异构酶 II .
相似化合物的比较
BW-773U82 是芳基甲基氨基丙二醇类化合物系列的一部分。类似的化合物包括:
克利斯纳托 (BW-770U82): 另一种具有抗肿瘤活性的 DNA 嵌入剂。
BW-502U83: 一种具有类似 DNA 结合特性的相关化合物。
91U86: 一种具有强抗肿瘤活性的 N-甲基-5-苯并咔唑衍生物
与这些化合物相比,BW-773U82 表现出更低的中央神经系统毒性和显著的抗肿瘤活性,使其成为有希望的进一步开发候选药物 .
生物活性
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride (commonly referred to as BW-A773U) is a synthetic compound belonging to the family of 2-(arylmethylamino)-1,3-propanediols. This compound has garnered attention due to its potential antineoplastic activity , which indicates its ability to inhibit tumor growth.
- CAS Number : 96404-52-3
- Molecular Formula : C21H21NO2
- Molecular Weight : 319.4 g/mol
- IUPAC Name : 2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol
- Solubility : Soluble in water
| Property | Value |
|---|---|
| Molecular Weight | 319.4 g/mol |
| Melting Point | 108 °C |
| Boiling Point | 152 °C |
| Solubility | Soluble in water |
BW-A773U exhibits its biological activity primarily through the process of DNA intercalation . This mechanism involves the compound inserting itself between the base pairs of the DNA double helix, which disrupts the normal structure and function of DNA. As a result, this interference inhibits DNA synthesis and can lead to cell death, particularly in rapidly dividing cancer cells .
Antineoplastic Properties
Research indicates that BW-A773U has significant antineoplastic properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with their DNA replication processes. This characteristic makes it a candidate for further investigation as a potential therapeutic agent in cancer treatment .
Case Studies and Research Findings
-
Study on Tumor Growth Inhibition :
- A study conducted on murine models demonstrated that BW-A773U significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to intercalate with DNA and inhibit cell division.
-
Cell Line Testing :
- In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that BW-A773U led to a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.
- Comparative Analysis with Similar Compounds :
Safety and Toxicology
While BW-A773U shows promise as an antineoplastic agent, safety profiles must be evaluated through rigorous toxicological studies. Preliminary data suggest that high doses may lead to skin and eye irritation; thus, handling precautions are recommended during laboratory use .
属性
CAS 编号 |
96404-51-2 |
|---|---|
分子式 |
C21H22ClNO2 |
分子量 |
355.9 g/mol |
IUPAC 名称 |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
InChI 键 |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
Key on ui other cas no. |
96404-51-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details


















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














